1-Bromo-3-methyl-2-butanone

Organic Synthesis Regioselectivity α-Bromination

1-Bromo-3-methyl-2-butanone (CAS 19967-55-6) is a brominated α-branched ketone belonging to the class of α-halo carbonyl compounds. It exists as a colorless to pale yellow liquid with a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 19967-55-6
Cat. No. B140032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methyl-2-butanone
CAS19967-55-6
Synonyms1-Bromo-3,3-dimethyl-2-propanone;  1-Bromo-3-methyl-2-butanone;  2-Bromo-1-isopropylethanone;  Bromomethyl isopropyl ketone;  Isopropyl Bromomethyl Ketone; 
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CBr
InChIInChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
InChIKeyNNTPEAXKKUPBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methyl-2-butanone (CAS 19967-55-6): A Key α-Branched Bromoketone for Organic Synthesis and Chemical Biology


1-Bromo-3-methyl-2-butanone (CAS 19967-55-6) is a brominated α-branched ketone belonging to the class of α-halo carbonyl compounds . It exists as a colorless to pale yellow liquid with a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol . The compound features a reactive bromomethyl group adjacent to a ketone functionality, making it a versatile electrophilic building block for C–C bond formation and heterocyclic synthesis .

Why 1-Bromo-3-methyl-2-butanone Cannot Be Replaced by Closely Related Analogs


Despite sharing the molecular formula C5H9BrO with its regioisomer 3-bromo-3-methyl-2-butanone, 1-bromo-3-methyl-2-butanone exhibits distinct regiochemistry and reactivity profiles that preclude simple substitution [1]. The position of the bromine atom (α to the carbonyl vs. α' to the branched carbon) dramatically alters both physical properties and chemical behavior, as evidenced by the quantitative data in Section 3 [1]. Additionally, halogen substitution (chloro vs. bromo) results in significantly different physicochemical parameters that impact downstream synthetic utility .

1-Bromo-3-methyl-2-butanone: Quantitative Differentiation Against Comparators


Regioselective Synthesis: 95:5 Isomer Ratio Achieved with Rapid Bromine Addition

When 3-methyl-2-butanone is brominated, the regiochemical outcome is critically dependent on addition rate [1]. Rapid, steady-stream addition of bromine at 0–5°C yields 1-bromo-3-methyl-2-butanone as the major isomer, with a 95:5 ratio favoring the target compound over 3-bromo-3-methyl-2-butanone in the crude product as established by ¹H NMR [1]. In contrast, dropwise addition leads to a mixture containing significant amounts of the regioisomer [1].

Organic Synthesis Regioselectivity α-Bromination

Physical Property Differentiation: Distinct Boiling Point, Density, and Refractive Index

The physical properties of 1-bromo-3-methyl-2-butanone are distinct from its regioisomer and chloro analog, enabling facile identification and purification [1]. The target compound exhibits a boiling point of 164°C at 760 mmHg , a density of 1.355 g/cm³ , and a refractive index of 1.4685 . In comparison, 3-bromo-3-methyl-2-butanone boils at 84°C at 150 mmHg with a density of 1.35 [1], while the chloro analog 1-chloro-3-methyl-2-butanone boils at 135°C at 760 mmHg with a density of 1.0 g/cm³ .

Physicochemical Properties Separation Science Analytical Chemistry

Asymmetric Reduction: Differentiated Optical Induction vs. Aryl α-Halo Ketones

In the context of asymmetric reduction with B-3-pinanyl-9-borabicyclononane, 1-bromo-3-methyl-2-butanone yields the corresponding chiral halohydrin [1]. However, this aliphatic α-bromo ketone exhibits 'somewhat lower optical induction' compared to its aryl counterparts (aryl α-haloalkyl ketones) [1]. This class-level distinction is critical for researchers seeking to optimize enantiomeric excess in chiral pool synthesis.

Asymmetric Synthesis Chiral Halohydrins Enantioselectivity

Storage Stability: Inert Atmosphere and Refrigeration Required

1-Bromo-3-methyl-2-butanone requires specific storage conditions to maintain integrity: under inert gas (nitrogen or argon) at 2–8°C . In contrast, some related α-bromo ketones may be stored at ambient temperature or with different precautions [1]. The compound also has a flash point of 56°C, which is relevant for handling and shipping .

Stability Storage Conditions Safety

Niche Application: Protein Degrader Building Block

1-Bromo-3-methyl-2-butanone is explicitly categorized under the 'Protein Degrader Building Blocks' product family by multiple chemical suppliers [1]. While this classification does not provide quantitative data, it signals a specialized application space distinct from general-purpose building blocks. The electrophilic nature of α-bromo ketones makes them suitable 'warheads' for targeted covalent inhibitors and PROTAC linker synthesis .

PROTAC Protein Degradation Chemical Biology

1-Bromo-3-methyl-2-butanone: Best-Fit Research and Industrial Application Scenarios


Synthesis of Regioisomerically Pure α-Bromo Ketones via Controlled Bromination

Researchers requiring the 1-bromo isomer in high purity should follow the validated Organic Syntheses protocol, which employs rapid bromine addition at 0–5°C to achieve a 95:5 isomer ratio [1]. This method minimizes contamination by the 3-bromo regioisomer, which is difficult to separate by conventional chromatography. This scenario is ideal for medicinal chemists preparing advanced intermediates where regioisomeric purity directly impacts biological assay reproducibility.

Purification and Quality Control Using Distinct Physical Properties

The unique boiling point (164°C at 760 mmHg), density (1.355 g/cm³), and refractive index (1.4685) of 1-bromo-3-methyl-2-butanone provide reliable benchmarks for confirming identity and purity . Analytical laboratories can leverage these values to monitor reaction progress via GC or to verify product integrity upon receipt. The significant difference in boiling point from the regioisomer (84°C at 150 mmHg) [2] further informs distillation parameters for large-scale purification.

Asymmetric Synthesis of Chiral Halohydrins and Epoxides

1-Bromo-3-methyl-2-butanone serves as a substrate for asymmetric reduction to chiral halohydrins, which are versatile intermediates for epoxide synthesis [3]. Although optical induction is lower than with aryl α-halo ketones, the resulting aliphatic halohydrins are valuable for generating chiral building blocks in natural product synthesis. Chemists should anticipate the need for optimization of chiral catalysts or conditions to achieve desired enantioselectivity.

Design and Synthesis of Targeted Covalent Inhibitors and PROTACs

Given its classification as a protein degrader building block [4] and the intrinsic electrophilicity of the α-bromoketone moiety , 1-bromo-3-methyl-2-butanone is a strategic choice for incorporating covalent warheads or linkers into PROTAC molecules. Chemical biologists developing targeted protein degradation therapeutics can use this compound to install reactive handles for subsequent conjugation or to directly engage cysteine residues in target proteins.

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